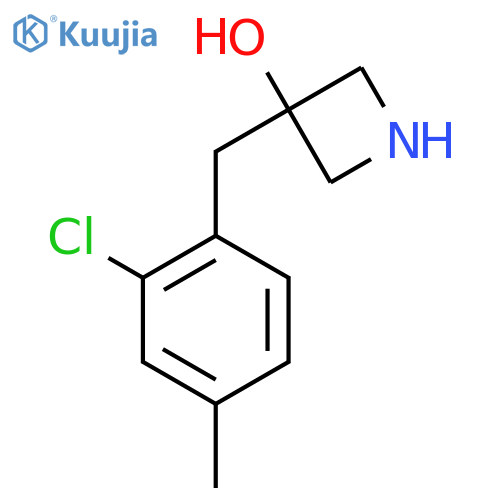Cas no 1693963-87-9 (3-(2-chloro-4-methylphenyl)methylazetidin-3-ol)

1693963-87-9 structure
商品名:3-(2-chloro-4-methylphenyl)methylazetidin-3-ol
3-(2-chloro-4-methylphenyl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-4-methylphenyl)methylazetidin-3-ol
- EN300-1966283
- 3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
- 1693963-87-9
-
- インチ: 1S/C11H14ClNO/c1-8-2-3-9(10(12)4-8)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3
- InChIKey: DANCFNKVHLJVGU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=CC=1CC1(CNC1)O
計算された属性
- せいみつぶんしりょう: 211.0763918g/mol
- どういたいしつりょう: 211.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 32.3Ų
3-(2-chloro-4-methylphenyl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1966283-5.0g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1966283-10g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 10g |
$4545.0 | 2023-09-17 | ||
| Enamine | EN300-1966283-0.1g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1966283-1.0g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1966283-0.05g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1966283-0.5g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1966283-5g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 5g |
$3065.0 | 2023-09-17 | ||
| Enamine | EN300-1966283-1g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1966283-2.5g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1966283-0.25g |
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol |
1693963-87-9 | 0.25g |
$972.0 | 2023-09-17 |
3-(2-chloro-4-methylphenyl)methylazetidin-3-ol 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
1693963-87-9 (3-(2-chloro-4-methylphenyl)methylazetidin-3-ol) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量